molecular formula C17H18FNO3 B8002743 (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate

(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate

Cat. No.: B8002743
M. Wt: 303.33 g/mol
InChI Key: BCLVRNIZANVPBF-INIZCTEOSA-N
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Description

(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorobenzyloxy group attached to a phenyl ring, which is further connected to an aminopropanoate moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for pharmaceutical and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the intermediate 4-(2-fluorobenzyloxy)benzaldehyde.

    Amination: The intermediate is then subjected to reductive amination with (S)-alanine methyl ester to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions: (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyloxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context of its application.

Comparison with Similar Compounds

  • (S)-methyl 3-(4-(2-chlorobenzyloxy)phenyl)-2-aminopropanoate
  • (S)-methyl 3-(4-(2-bromobenzyloxy)phenyl)-2-aminopropanoate
  • (S)-methyl 3-(4-(2-iodobenzyloxy)phenyl)-2-aminopropanoate

Comparison:

  • Uniqueness: The presence of the fluorine atom in (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate imparts unique properties such as increased chemical stability and enhanced biological activity compared to its chloro, bromo, and iodo analogs.
  • Chemical Stability: Fluorine’s high electronegativity and small size contribute to the compound’s stability.
  • Biological Activity: The fluorinated compound often exhibits higher binding affinity and selectivity towards biological targets, making it a preferred choice in drug development.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVRNIZANVPBF-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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